4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
4-phenyl-1-(3-pyridin-2-ylpyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(11-6-9-16-7-2-1-3-8-16)21-14-12-17(15-21)18-10-4-5-13-20-18/h1-5,7-8,10,13,17H,6,9,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWIEVMSKMQSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Incorporation of the Pyridine Moiety: This can be done through nucleophilic substitution reactions where the pyridine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The phenyl and pyridine groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules based on substituents, heterocyclic systems, and molecular properties. Below is a detailed analysis supported by a comparative table.
Table 1: Structural and Molecular Comparison
Key Observations
Backbone Variations: The target compound’s butanone chain is shorter than 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one (heptanone backbone in ), which may influence pharmacokinetic properties like solubility and membrane permeability .
The thiadiazole group in adds a rigid, planar heterocycle, which could improve metabolic stability or target selectivity .
Piperidine () vs. pyrrolidine (target compound): Piperidine’s six-membered ring may confer different conformational flexibility and binding kinetics .
Molecular Weight Trends :
- Smaller analogs like 3-(pyrrolidin-1-yl)butan-2-one (MW 141.2, ) lack aromatic groups, reducing complexity and possibly bioavailability .
- Higher molecular weight compounds (e.g., , MW 392.4) may face challenges in drug-likeness parameters like Lipinski’s Rule of Five .
Research Findings and Implications
- Pharmacological Potential: Compounds with pyrrolidine-ketone scaffolds (e.g., ) are associated with kinase inhibition, suggesting the target compound may share similar mechanisms .
- Structure-Activity Relationships (SAR) :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one, and what methodological considerations are critical for optimizing yield?
- Answer : Synthesis typically involves multi-step protocols, such as coupling pyrrolidine derivatives with substituted pyridine and phenyl ketone precursors. Key steps include:
- Amine-Ketone Coupling : Use of bases (e.g., NaH) to facilitate nucleophilic substitution between pyrrolidine and carbonyl intermediates .
- Protection/Deprotection Strategies : Protecting groups for pyridine nitrogen may be required to prevent undesired side reactions .
- Purification : Column chromatography or recrystallization is essential to isolate the product from by-products like unreacted amines or oxidized species .
- Optimization : Reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios (1:1.2 for amine:ketone) significantly impact yield .
Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?
- Answer : A combination of spectroscopic and computational methods is required:
- NMR Spectroscopy : - and -NMR can resolve the pyrrolidine ring conformation, pyridine aromatic signals, and ketone carbonyl peaks (e.g., ~200 ppm for C=O) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (CHNO, MW 292.39 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the pyrrolidine-pyridine-phenyl system .
Advanced Research Questions
Q. What strategies can resolve contradictions in observed vs. predicted biological activity for this compound?
- Answer : Discrepancies may arise from:
- Solubility Issues : Poor aqueous solubility (common for lipophilic ketones) can reduce bioavailability. Use DMSO-water co-solvents or PEG-based formulations .
- Metabolic Instability : The pyrrolidine ring may undergo CYP450-mediated oxidation. Perform microsomal stability assays (e.g., human liver microsomes) and modify substituents (e.g., fluorination) to enhance metabolic resistance .
- Off-Target Interactions : Screen against panels of receptors/enzymes (e.g., GPCRs, kinases) to identify non-specific binding .
Q. How can the compound’s mechanism of action be elucidated in neurodegenerative disease models?
- Answer : Focus on target engagement and pathway modulation :
- Molecular Docking : Use software like AutoDock to predict binding to acetylcholine esterase (AChE) or NMDA receptors, leveraging the pyridine-pyrrolidine motif’s affinity for CNS targets .
- In Vitro Assays : Measure AChE inhibition (Ellman’s method) or calcium flux in neuronal cell lines (e.g., SH-SY5Y) .
- In Vivo Validation : Test cognitive outcomes in rodent models (e.g., Morris water maze) with dose-dependent studies (1–10 mg/kg, i.p.) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
- Answer :
- Scaffold Modifications : Synthesize analogs with:
- Pyridine substitutions : Replace pyridin-2-yl with pyrimidine or quinoline to assess π-π stacking effects .
- Pyrrolidine modifications : Introduce spirocyclic or fluorinated pyrrolidines to alter ring rigidity and electron density .
- Activity Cliffs : Use Free-Wilson analysis or matched molecular pairs to correlate substituents (e.g., phenyl vs. naphthyl) with IC values in target assays .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
